N-(Azetidin-3-yl)quinazolin-4-amine
Overview
Description
N-(Azetidin-3-yl)quinazolin-4-amine is a novel compound that has garnered attention in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes an azetidine ring fused to a quinazoline moiety. The molecular formula of this compound is C11H12N4, and it has a molecular weight of 200.24 g/mol.
Mechanism of Action
Target of Action
N-(Azetidin-3-yl)quinazolin-4-amine is primarily targeted towards the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, making it a significant target for anticancer therapies .
Mode of Action
The compound interacts with the WRN helicase, inhibiting its function . This interaction disrupts the DNA repair and replication processes, leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
The primary pathway affected by this compound is the DNA damage response (DDR) pathway . By inhibiting WRN helicase, the compound disrupts the DDR pathway, leading to genomic instability and cell death, particularly in cancer cells .
Result of Action
The inhibition of WRN helicase by this compound leads to genomic instability in cancer cells, resulting in cell death and the inhibition of tumor growth . This makes the compound a potential candidate for anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azetidin-3-yl)quinazolin-4-amine typically involves the formation of the azetidine ring followed by its attachment to the quinazoline moiety. One common method involves the aza-reaction, where an imine and an electron-rich alkene undergo a coupling reaction . Other methods include microwave-assisted reactions, metal-catalyzed reactions, ultrasound-promoted reactions, and phase-transfer catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed three-component synthesis have been explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(Azetidin-3-yl)quinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the azetidine ring or the quinazoline moiety.
Substitution: The compound can undergo substitution reactions, where functional groups on the azetidine or quinazoline rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives .
Scientific Research Applications
N-(Azetidin-3-yl)quinazolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and biofilm inhibition effects.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Azetidin-3-yl)quinazolin-4-amine include other quinazoline derivatives such as:
Uniqueness
This compound is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The ring strain in azetidines contributes to their unique reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
N-(azetidin-3-yl)quinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-4-10-9(3-1)11(14-7-13-10)15-8-5-12-6-8/h1-4,7-8,12H,5-6H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONUBIONPLCTDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC2=NC=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298197 | |
Record name | 4-Quinazolinamine, N-3-azetidinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201298197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-68-4 | |
Record name | 4-Quinazolinamine, N-3-azetidinyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinazolinamine, N-3-azetidinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201298197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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